2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE
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Overview
Description
2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE is a complex organic compound with a unique structure that includes a quinazoline core, a methoxy group, and a chlorinated aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 4-chloroaniline with carbon disulfide to form the corresponding carbothioyl derivative. This intermediate is then reacted with a methoxy-substituted quinazoline precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the imino and carbothioyl groups.
Substitution: The chlorine atom in the aniline moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the aniline moiety.
Scientific Research Applications
2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, altering their activity. This interaction is facilitated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and hydrophobic contacts with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- **2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
- N-(2,2-DICHLORO-1-(((4-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)-4-METHYLBENZAMIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-(4-chlorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6OS/c1-10-14-9-13(26-2)7-8-15(14)23-17(21-10)24-16(20)25-18(27)22-12-5-3-11(19)4-6-12/h3-9H,1-2H3,(H4,20,21,22,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVVROHAABVKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC(=NC(=S)NC3=CC=C(C=C3)Cl)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N/C(=N/C(=S)NC3=CC=C(C=C3)Cl)/N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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